Hydroxyzine H1 vs Muscarinic Receptor Selectivity Advantage Over Diphenhydramine
Hydroxyzine demonstrates a significantly more favorable H1-to-muscarinic receptor selectivity ratio compared to diphenhydramine. In receptor binding assays using human tissue, hydroxyzine exhibits a muscarinic inhibition pA2 value of 4.8 ± 0.1, whereas diphenhydramine shows a pA2 of 6.2 ± 0.1, indicating that diphenhydramine has approximately 25-fold greater antimuscarinic potency [1]. This translates to a H1-to-cerebral acetylcholine receptor affinity ratio that is more than 10 times greater for hydroxyzine than for diphenhydramine [2].
| Evidence Dimension | Muscarinic receptor antagonism potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 4.8 ± 0.1 |
| Comparator Or Baseline | Diphenhydramine: pA2 = 6.2 ± 0.1 |
| Quantified Difference | Diphenhydramine has ~25-fold greater antimuscarinic potency; hydroxyzine H1-to-muscarinic affinity ratio >10-fold higher |
| Conditions | Human muscarinic receptor binding assay; N = 11-15 per compound |
Why This Matters
Lower antimuscarinic activity correlates with reduced anticholinergic side effects (dry mouth, blurred vision, confusion) and lower toxicity risk, making hydroxyzine a safer sedating antihistamine for procurement in clinical and research settings where anticholinergic burden is a concern.
- [1] Gillard M, Van Der Perren C, Moguilevsky N, Massingham R, Chatelain P. Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Mol Pharmacol. 2002 Feb;61(2):391-9. Table 1. View Source
- [2] Schiffman J. Hydroxyzine: Rational choice for inpatients with insomnia. MDedge Psychiatry. 2011. View Source
